Potassium 2-(azidomethyl)phenyltrifluoroborate chemical properties
Potassium 2-(azidomethyl)phenyltrifluoroborate chemical properties
Executive Summary
Potassium 2-(azidomethyl)phenyltrifluoroborate (CAS: 898544-48-4) is a bifunctional organoboron reagent designed for modular chemical synthesis. It integrates a nucleophilic trifluoroborate moiety—capable of palladium-catalyzed cross-coupling—with an electrophilic/cycloaddition-ready azidomethyl group. Unlike its boronic acid counterparts, which are prone to protodeboronation and decomposition (particularly in the ortho-substituted form), this trifluoroborate salt exhibits enhanced air and moisture stability. It serves as a critical "linchpin" reagent in fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS), enabling the sequential construction of biaryl scaffolds and triazole-linked conjugates.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
Identity & Physicochemical Data
| Property | Specification |
| Chemical Name | Potassium 2-(azidomethyl)phenyltrifluoroborate |
| CAS Number | 898544-48-4 |
| Molecular Formula | C₇H₆BF₃KN₃ |
| Molecular Weight | 239.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Acetone, DMSO, DMF; Sparingly soluble in H₂O, Acetonitrile |
| Melting Point | >200 °C (Decomposition) |
| Stability | Stable to air and moisture; indefinite shelf life at ambient temperature |
Structural Analysis
The compound features a tetracoordinate boron center, which saturates the Lewis acidity of the boron atom. This saturation prevents the formation of "ate" complexes with the proximal azide nitrogen (a common instability pathway in ortho-substituted boronic acids). The trifluoroborate group remains inert until activated by a hydrolysis agent (e.g., base/water in Suzuki coupling), effectively acting as a "protected" boronic acid.
Synthesis & Preparation
The synthesis of Potassium 2-(azidomethyl)phenyltrifluoroborate typically proceeds via nucleophilic substitution of a benzylic halide precursor. The trifluoroborate moiety is installed prior to the azide to leverage the stability of the trifluoroborate salt during the substitution step.
Synthetic Pathway
The most robust route involves the conversion of 2-(bromomethyl)phenylboronic acid pinacol ester to the corresponding trifluoroborate, followed by azide displacement.
Detailed Protocol
Step 1: Formation of the Trifluoroborate Salt
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Dissolve 2-(bromomethyl)phenylboronic acid pinacol ester (1.0 equiv) in MeOH (3 mL/mmol).
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Cool the solution to 0 °C.
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Add saturated aqueous KHF₂ (4.5 equiv) dropwise.
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Stir the resulting suspension at room temperature for 2 hours.
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Concentrate in vacuo to remove MeOH.
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Extract the solid residue with hot acetone (3x) to separate the product from inorganic salts.
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Precipitate the product by adding Et₂O to the concentrated acetone extract. Filter and dry to obtain Potassium 2-(bromomethyl)phenyltrifluoroborate.
Step 2: Azide Substitution
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Dissolve Potassium 2-(bromomethyl)phenyltrifluoroborate (1.0 equiv) in a DMSO:H₂O (10:1) mixture.
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Add NaN₃ (1.2 equiv) in one portion.
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Stir at room temperature for 12–18 hours. Note: Heating is generally not required and may degrade the product.
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Remove solvents via lyophilization or precipitation with CH₂Cl₂/Et₂O.
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Recrystallize from Acetone/Et₂O if necessary to remove excess sodium salts.
Reactivity & Applications
This reagent is unique due to its orthogonal reactivity . The trifluoroborate and azide groups can be addressed independently, allowing for diverse library synthesis.
Divergent Reaction Pathways
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Path A: Suzuki-Miyaura Coupling: The C-B bond is activated under basic aqueous conditions with a Pd catalyst to couple with aryl halides.[1]
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Path B: CuAAC (Click Chemistry): The azide undergoes [3+2] cycloaddition with terminal alkynes to form 1,2,3-triazoles.
Critical Considerations for Ortho-Substitution
The 2-position (ortho) introduces steric bulk that can impede transmetalation in Suzuki couplings.
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Ligand Choice: Use bulky, electron-rich phosphine ligands like RuPhos or SPhos (Buchwald ligands) to facilitate oxidative addition and transmetalation.
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Base Selection: K₂CO₃ or Cs₂CO₃ are preferred. Stronger bases may cause proto-deboronation.
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Solvent System: Toluene/H₂O (3:1) is optimal to solubilize the inorganic base and the trifluoroborate salt.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Coupling of Potassium 2-(azidomethyl)phenyltrifluoroborate with 4-chloroanisole.
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Setup: Charge a reaction vial with:
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Potassium 2-(azidomethyl)phenyltrifluoroborate (1.0 equiv)
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4-Chloroanisole (1.0 equiv)
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Pd(OAc)₂ (2 mol%)
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RuPhos (4 mol%)
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K₂CO₃ (3.0 equiv)
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Solvent: Add degassed Toluene:H₂O (3:1, 0.2 M concentration).
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Reaction: Seal the vial and heat to 80 °C for 16 hours with vigorous stirring.
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Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Dry organics over MgSO₄.
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Purification: Flash chromatography (Hexanes/EtOAc). Note: The azide group is stable on silica gel.
Safety & Handling
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Azide Hazards: While organic azides with low C/N ratios (<3) are explosive, this compound (C7/N3 ratio ~2.3) is on the borderline but generally stable due to the phenyl ring and salt mass. However, avoid heating neat and do not use metal spatulas (potential for heavy metal azide formation).
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Fluoride Content: Upon hydrolysis, this compound releases fluoride ions. Use appropriate PPE (gloves, goggles) to prevent skin/eye contact.
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Storage: Store in a cool, dry place. The compound is not hygroscopic but should be kept in a sealed container.
References
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Molander, G. A., & Ham, J. (2006).[2] Synthesis of Potassium Organotrifluoroborates via Nucleophilic Substitution. Organic Letters, 8(10), 2031–2034. [Link]
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Molander, G. A., et al. (2009).[3] Preparation of Potassium Azidoaryltrifluoroborates and Their Cross-Coupling with Aryl Halides. Organic Letters, 11(17), 3964–3972. [Link]
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Dreher, S. D., et al. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates. Journal of Organic Chemistry, 74(9), 3626–3631. [Link]
